molecular formula C11H16N4O3 B11794660 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid

Katalognummer: B11794660
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: NABNIZXDQVTZBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid typically involves the reaction of 6-morpholinopyrimidine with methylamine and acetic acid. The process begins with the preparation of 6-morpholinopyrimidine, which is then reacted with methylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol
  • 4-Amino-2,6-dimethoxypyrimidine
  • 2,4,5-Trichloropyrimidine derivatives

Uniqueness

2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid is unique due to its specific structural features, which confer distinct biological activities. Its morpholinopyrimidine core is a versatile scaffold that allows for various modifications, enhancing its potential as a therapeutic agent. Compared to similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for drug development .

Eigenschaften

Molekularformel

C11H16N4O3

Molekulargewicht

252.27 g/mol

IUPAC-Name

2-[methyl-(6-morpholin-4-ylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C11H16N4O3/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-2-4-18-5-3-15/h6,8H,2-5,7H2,1H3,(H,16,17)

InChI-Schlüssel

NABNIZXDQVTZBO-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)O)C1=NC=NC(=C1)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.